Rimonabant is a synthetic compound classified as a biarylpyrazole derivative. [, ] It gained significant attention in scientific research for its high affinity and selectivity for the cannabinoid receptor type 1 (CB1). [, ] Rimonabant acts as an inverse agonist at CB1 receptors, meaning it binds to the receptor and produces effects opposite to those of agonists like Δ9-tetrahydrocannabinol (THC). [, , , , , ] This unique pharmacological profile made rimonabant a valuable tool in investigating the endocannabinoid system and its role in various physiological and pathological processes. [, , ]
Rimonabant can be synthesized through a multi-step process involving the reaction of substituted pyrazole-3-carbohydrazides with appropriately substituted pentane derivatives. [] This reaction leads to the formation of the desired N-piperidinyl-pyrazole-3-carboxamide structure. [] Further details on specific reaction conditions, reagents, and yields can be found in the cited patent literature. [] Another study highlighted the feasibility of introducing an [18F]fluoro substituent at the 4-position of the pyrazole ring in rimonabant analogs through nucleophilic [18F]fluoride displacement of bromide. [] This approach facilitates the synthesis of radiolabeled derivatives like [18F]NIDA-42033 for positron emission tomography (PET) studies. []
Rimonabant's molecular structure consists of a central pyrazole ring substituted at positions 1, 3, and 5. [, , ] The 1-position is occupied by a 2,4-dichlorophenyl group, a key structural feature contributing to its CB1 receptor antagonist activity. [, ] At the 3-position, a carboxamide group is present, with the nitrogen atom linked to a piperidine ring. [, ] The piperidine ring plays a crucial role in rimonabant's interaction with the CB1 receptor, specifically with the lysine residue at position 3.28(192). [, , ] Finally, a 4-chlorophenyl group at the 5-position contributes to the overall steric and electronic properties of the molecule, influencing its binding affinity. [, ] Conformational analysis of rimonabant identified four distinct conformations around the pyrazole C3 substituent, named Tg, Ts, Cg, and Cs. [] The relative stability of these conformers is influenced by factors such as protonation state and intramolecular interactions. []
Rimonabant exerts its effects primarily through its interaction with the CB1 receptor, where it acts as an inverse agonist. [, , , , , ] It binds to the receptor and stabilizes it in an inactive conformation, inhibiting the downstream signaling pathways usually activated by agonists like THC. [, , , ] This antagonistic action is attributed to specific interactions within the CB1 binding pocket, including:
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9